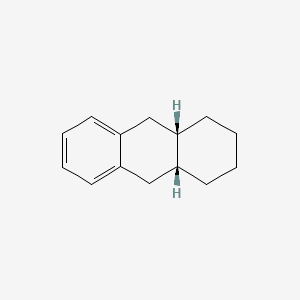
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene is a polycyclic hydrocarbon with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by its octahydroanthracene core, which consists of three fused benzene rings that are partially hydrogenated. The stereochemistry of the compound is defined by the specific arrangement of hydrogen atoms at the 4a and 9a positions, making it a chiral molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene typically involves the hydrogenation of anthracene or its derivatives. The process can be carried out using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The reaction conditions often include hydrogen gas at pressures ranging from 50 to 100 atmospheres and temperatures between 100°C to 200°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form anthraquinone derivatives.
Reduction: Further hydrogenation can lead to the complete saturation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic compounds and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor or acceptor in redox reactions, influencing the activity of enzymes and other proteins. Its unique structure allows it to fit into specific binding sites, modulating the activity of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b][1,4]oxazine
- (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one
Uniqueness
(4aR,9aS)-1,2,3,4,4a,9,9a,10-Octahydroanthracene is unique due to its specific stereochemistry and the presence of partially hydrogenated aromatic rings. This makes it distinct from fully saturated hydrocarbons and other polycyclic compounds with different degrees of hydrogenation.
Propiedades
Número CAS |
64363-88-8 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
(4aR,9aS)-1,2,3,4,4a,9,9a,10-octahydroanthracene |
InChI |
InChI=1S/C14H18/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,13-14H,3-4,7-10H2/t13-,14+ |
Clave InChI |
XKTGUHNAJQJXGC-OKILXGFUSA-N |
SMILES isomérico |
C1CC[C@H]2CC3=CC=CC=C3C[C@H]2C1 |
SMILES canónico |
C1CCC2CC3=CC=CC=C3CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
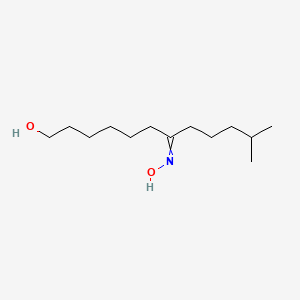
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
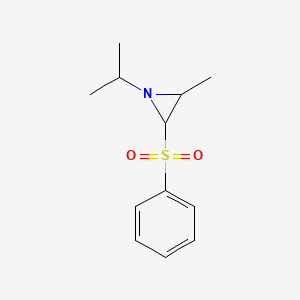
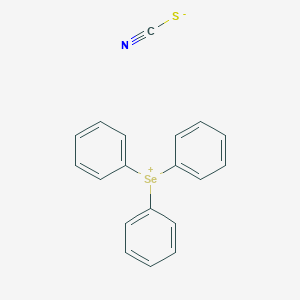




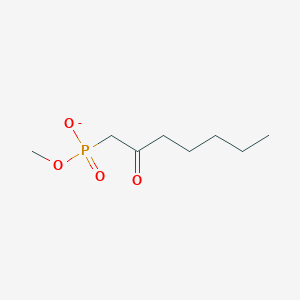
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)

